molecular formula C16H16O6 B12807587 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy- CAS No. 86863-32-3

7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy-

Cat. No.: B12807587
CAS No.: 86863-32-3
M. Wt: 304.29 g/mol
InChI Key: WXBCYHPCXAOJGQ-UHFFFAOYSA-N
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Description

“7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy-” is a complex organic compound that belongs to the class of furobenzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy-” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the furobenzopyran core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxypropoxy group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

“7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy-” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy-” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    7H-Furo(3,2-g)(1)benzopyran-7-one: The parent compound without the hydroxypropoxy and methoxy groups.

    4-((3-hydroxypropoxy)methyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran: A similar compound with different substituents.

Uniqueness

“7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy-” is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

CAS No.

86863-32-3

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

4-(3-hydroxypropoxymethyl)-9-methoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C16H16O6/c1-19-16-14-11(5-8-21-14)12(9-20-7-2-6-17)10-3-4-13(18)22-15(10)16/h3-5,8,17H,2,6-7,9H2,1H3

InChI Key

WXBCYHPCXAOJGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1OC=C3)COCCCO)C=CC(=O)O2

Origin of Product

United States

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